molecular formula C14H15F2NOS B7639313 (5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone

(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone

Cat. No. B7639313
M. Wt: 283.34 g/mol
InChI Key: REMKLRWNEPEPPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of (5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent antitumor activity by inducing apoptosis in cancer cells. It has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of (5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, its mechanism of action is not fully understood, which may limit its use in certain applications. Additionally, more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research of (5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone. One potential direction is to study its potential use as a treatment for other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, more research is needed to determine its safety and efficacy in humans, which could lead to the development of new cancer therapies. Finally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets.

Synthesis Methods

The synthesis of (5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone involves several steps. The starting material is 5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-2-thiol, which is reacted with chloroacetyl chloride in the presence of a base to form the corresponding chloroacetamide. The chloroacetamide is then treated with sodium borohydride to reduce the carbonyl group to a methylene group, resulting in the formation of this compound.

Scientific Research Applications

(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has been found to exhibit potent antitumor activity against several cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.

properties

IUPAC Name

(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NOS/c15-11-3-4-12(16)10-8-17(6-5-9(10)11)14(18)13-2-1-7-19-13/h3-4,13H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMKLRWNEPEPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1)C(=O)N2CCC3=C(C=CC(=C3C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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